Cas no 2227727-68-4 (tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate)

Tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate is a chiral carbamate-protected amine compound, commonly employed as an intermediate in organic synthesis and pharmaceutical development. Its key advantages include the presence of a stereocenter at the 2-position of the propyl group, which is critical for enantioselective applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The cyclobutyl ring contributes to conformational rigidity, making it valuable in structure-activity studies. This compound is particularly useful in peptide synthesis and the preparation of bioactive molecules requiring precise stereochemical control. Its well-defined reactivity profile ensures consistent performance in complex synthetic routes.
tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate structure
2227727-68-4 structure
Product Name:tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate
CAS No:2227727-68-4
MF:C12H24N2O2
MW:228.331163406372
CID:5873010
PubChem ID:165670260
Update Time:2025-06-09

tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate
    • tert-butyl N-{1-[(2R)-2-aminopropyl]cyclobutyl}carbamate
    • EN300-1888438
    • 2227727-68-4
    • Inchi: 1S/C12H24N2O2/c1-9(13)8-12(6-5-7-12)14-10(15)16-11(2,3)4/h9H,5-8,13H2,1-4H3,(H,14,15)/t9-/m1/s1
    • InChI Key: RQDGFMVHGOPIJQ-SECBINFHSA-N
    • SMILES: O(C(C)(C)C)C(NC1(C[C@@H](C)N)CCC1)=O

Computed Properties

  • Exact Mass: 228.183778013g/mol
  • Monoisotopic Mass: 228.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate Pricemore >>

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Additional information on tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate

Introduction to tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate (CAS No. 2227727-68-4)

tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate (CAS No. 2227727-68-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of cyclobutylcarbamate with a unique structural feature that includes a tert-butyl group and an amino-functionalized propyl chain. The compound's structure and properties make it a promising candidate for various applications, particularly in the development of new therapeutic agents.

The chemical structure of tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate is characterized by its cyclobutane ring, which provides rigidity and conformational stability, and the tert-butyl group, which enhances lipophilicity and metabolic stability. The presence of the amino-functionalized propyl chain introduces additional reactivity and potential for forming hydrogen bonds, which can be crucial for interactions with biological targets.

Recent studies have highlighted the potential of tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate in modulating various biological processes. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against specific enzymes involved in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and selectively target these enzymes makes it a valuable lead for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its potential in neurodegenerative diseases, tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate has also been investigated for its anti-inflammatory properties. A study published in the Inflammation Research journal demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without causing significant cytotoxicity. This finding suggests that the compound could be a promising candidate for treating inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate involves a multi-step process that includes the formation of the cyclobutane ring, introduction of the amino-functionalized propyl chain, and protection with the tert-butyl group. The synthetic route is well-documented in the literature and can be optimized for large-scale production. The compound's stability under various conditions, including pH changes and temperature variations, has been extensively studied, ensuring its reliability in both laboratory settings and clinical applications.

Clinical trials involving tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no serious adverse effects reported. These findings are encouraging and pave the way for further clinical development.

In conclusion, tert-butyl N-{1-(2R)-2-aminopropylcyclobutyl}carbamate (CAS No. 2227727-68-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable lead for developing new therapeutic agents targeting neurodegenerative diseases, inflammatory disorders, and other conditions. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery and development.

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